Cas no 892874-26-9 (tert-butyl N-(4,4-dimethyl-1-oxopentan-3-yl)carbamate)

Tert-butyl N-(4,4-dimethyl-1-oxopentan-3-yl)carbamate is a protected amino acid derivative commonly used in peptide synthesis and organic chemistry. Its key advantages include the tert-butyloxycarbonyl (Boc) protecting group, which offers stability under basic conditions and selective deprotection under acidic conditions. The 4,4-dimethyl-1-oxopentan-3-yl moiety provides steric hindrance, enhancing selectivity in reactions. This compound is particularly valuable in multi-step syntheses, where orthogonal protection strategies are required. Its crystalline nature ensures ease of handling and purification. The product is widely employed in pharmaceutical research and fine chemical synthesis due to its reliability and compatibility with a range of coupling reagents and reaction conditions.
tert-butyl N-(4,4-dimethyl-1-oxopentan-3-yl)carbamate structure
892874-26-9 structure
Product Name:tert-butyl N-(4,4-dimethyl-1-oxopentan-3-yl)carbamate
CAS No:892874-26-9
MF:C12H23NO3
MW:229.315923929214
MDL:MFCD08437531
CID:993670
PubChem ID:17039462
Update Time:2025-06-09

tert-butyl N-(4,4-dimethyl-1-oxopentan-3-yl)carbamate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl N-(4,4-dimethyl-1-oxopentan-3-yl)carbamate
    • [2,2-DIMETHYL-1-(2-OXO-ETHYL)-PROPYL]-CARBAMIC ACID TERT-BUTYL ESTER
    • Boc-NH-4,4-dimethylpentanal
    • tert-butyl 1-formyl-3,3-dimethylbutan-2-ylcarbamate
    • AA313
    • TERT-BUTYL 4,4-DIMETHYL-1-OXOPENTAN-3-YLCARBAMATE
    • FT-0702670
    • DTXSID10588768
    • MFCD08437531
    • AKOS030212081
    • CS-0346482
    • N-Boc-(+/-)-3-amino-4,4-dimethylpentanal
    • EN300-1876569
    • SCHEMBL3385092
    • YQENZVRVJWTMQY-UHFFFAOYSA-N
    • tert-butyl (4,4-dimethyl-1-oxopentan-3-yl)carbamate
    • TS-7022
    • 892874-26-9
    • AB45062
    • DA-40771
    • MDL: MFCD08437531
    • Inchi: 1S/C12H23NO3/c1-11(2,3)9(7-8-14)13-10(15)16-12(4,5)6/h8-9H,7H2,1-6H3,(H,13,15)
    • InChI Key: YQENZVRVJWTMQY-UHFFFAOYSA-N
    • SMILES: O(C(NC(CC=O)C(C)(C)C)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 229.16800
  • Monoisotopic Mass: 229.16779360g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 6
  • Complexity: 248
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 55.4Ų

Experimental Properties

  • Color/Form: NA
  • Density: 1.0±0.1 g/cm3
  • Boiling Point: 318.2±25.0 °C at 760 mmHg
  • Flash Point: 227.7±18.3 °C
  • PSA: 55.40000
  • LogP: 2.90570

tert-butyl N-(4,4-dimethyl-1-oxopentan-3-yl)carbamate Security Information

tert-butyl N-(4,4-dimethyl-1-oxopentan-3-yl)carbamate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Apollo Scientific
OR307644-250mg
[2,2-Dimethyl-1-(2-oxo-ethyl)-propyl]-carbamic acid tert-butyl ester
892874-26-9
250mg
£321.00 2025-02-19
Apollo Scientific
OR307644-1g
[2,2-Dimethyl-1-(2-oxo-ethyl)-propyl]-carbamic acid tert-butyl ester
892874-26-9
1g
£983.00 2025-02-19
Ambeed
A761314-1g
tert-Butyl (4,4-dimethyl-1-oxopentan-3-yl)carbamate
892874-26-9 97%
1g
$298.0 2024-04-16
abcr
AB304439-1 g
N-Boc-(+/-)-3-amino-4,4-dimethylpentanal; 98%
892874-26-9
1g
€314.00 2022-03-25
abcr
AB304439-2,5 g
N-Boc-(+/-)-3-amino-4,4-dimethylpentanal; 98%
892874-26-9
2,5 g
€629.00 2022-03-25
A2B Chem LLC
AD82693-100mg
[2,2-Dimethyl-1-(2-oxo-ethyl)-propyl]-carbamic acid tert-butyl ester
892874-26-9 95%
100mg
$150.00 2024-04-19
A2B Chem LLC
AD82693-250mg
[2,2-Dimethyl-1-(2-oxo-ethyl)-propyl]-carbamic acid tert-butyl ester
892874-26-9 95%
250mg
$315.00 2024-04-19
A2B Chem LLC
AD82693-500mg
[2,2-Dimethyl-1-(2-oxo-ethyl)-propyl]-carbamic acid tert-butyl ester
892874-26-9 95%
500mg
$562.00 2024-04-19
A2B Chem LLC
AD82693-1g
[2,2-Dimethyl-1-(2-oxo-ethyl)-propyl]-carbamic acid tert-butyl ester
892874-26-9 95%
1g
$1032.00 2024-04-19
Enamine
EN300-1876569-0.05g
tert-butyl N-(4,4-dimethyl-1-oxopentan-3-yl)carbamate
892874-26-9
0.05g
$792.0 2023-09-18

tert-butyl N-(4,4-dimethyl-1-oxopentan-3-yl)carbamate Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:892874-26-9)tert-butyl N-(4,4-dimethyl-1-oxopentan-3-yl)carbamate
Order Number:A1188418
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 02:06
Price ($):268.0
Email:sales@amadischem.com

Additional information on tert-butyl N-(4,4-dimethyl-1-oxopentan-3-yl)carbamate

Introduction to Tert-butyl N-(4,4-dimethyl-1-oxopentan-3-yl)carbamate (CAS No. 892874-26-9)

Tert-butyl N-(4,4-dimethyl-1-oxopentan-3-yl)carbamate, a compound with the chemical formula C11H21O2, is a significant molecule in the field of pharmaceutical chemistry. This compound is characterized by its tert-butyl group and the N-(4,4-dimethyl-1-oxopentan-3-yl)carbamate moiety, which contribute to its unique chemical properties and potential applications. With a CAS number of 892874-26-9, this compound has garnered attention in recent years due to its role in the development of novel therapeutic agents.

The tert-butyl N-(4,4-dimethyl-1-oxopentan-3-yl)carbamate structure is particularly interesting because it combines a bulky tert-butyl group with a carbamate functional group. The tert-butyl group enhances the lipophilicity of the molecule, making it more soluble in organic solvents and potentially improving its bioavailability when used in drug formulations. On the other hand, the carbamate group is known for its ability to act as a protecting group in peptide synthesis and as a bioisostere in drug design, which can lead to improved metabolic stability and reduced toxicity.

In recent years, there has been a growing interest in the development of carbamate-based compounds for their potential therapeutic applications. Carbamates have been explored as intermediates in the synthesis of various pharmaceuticals due to their versatility and reactivity. For instance, they have been used in the development of herbicides, insecticides, and even pharmaceuticals that target specific enzymatic pathways. The N-(4,4-dimethyl-1-oxopentan-3-yl)carbamate moiety, in particular, has shown promise in the design of molecules that interact with biological targets such as enzymes and receptors.

One of the most significant applications of Tert-butyl N-(4,4-dimethyl-1-oxopentan-3-yl)carbamate is in the field of drug discovery. Researchers have leveraged its structural features to develop novel inhibitors and modulators of various biological processes. For example, studies have demonstrated that derivatives of this compound can interact with enzymes involved in inflammation and pain signaling. By targeting these pathways, such compounds may offer new treatments for conditions like arthritis and chronic pain syndromes.

The synthesis of Tert-butyl N-(4,4-dimethyl-1-oxopentan-3-yl)carbamate involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The process typically begins with the formation of the carbamate group followed by the introduction of the tert-butyl moiety. Advanced synthetic techniques such as catalytic hydrogenation and protecting group strategies are often employed to achieve the desired product. The efficiency of these synthetic routes is crucial for large-scale production and further development of pharmaceutical applications.

Recent advancements in computational chemistry have also played a pivotal role in understanding the behavior of Tert-butyl N-(4,4-dimethyl-1-oxopentan-3-yl)carbamate. Molecular modeling studies have provided insights into how this compound interacts with biological targets at the atomic level. These studies not only help in designing more effective derivatives but also aid in predicting potential side effects and optimizing drug formulations. By integrating experimental data with computational predictions, researchers can accelerate the drug discovery process significantly.

The pharmacological profile of Tert-butyl N-(4,4-dimethyl-1-oxopentan-3-yl)carbamate has been extensively studied in preclinical models. Initial findings suggest that this compound exhibits moderate bioactivity when tested against various biological assays. Its ability to modulate enzyme activity and receptor binding makes it a promising candidate for further investigation. Additionally, its structural features suggest potential for oral bioavailability and metabolic stability, which are critical factors for any successful therapeutic agent.

In conclusion, Tert-butyl N-(4,4-dimethyl-1-oxopentan-3-yl)carbamate (CAS No. 892874-26-9) is a versatile compound with significant potential in pharmaceutical research and development. Its unique structure combines lipophilic and reactive functional groups that make it an attractive candidate for drug design. With ongoing research efforts focusing on optimizing its synthesis and exploring new therapeutic applications, this compound is poised to play a crucial role in future medical advancements.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:892874-26-9)tert-butyl N-(4,4-dimethyl-1-oxopentan-3-yl)carbamate
A1188418
Purity:99%
Quantity:1g
Price ($):268.0
Email